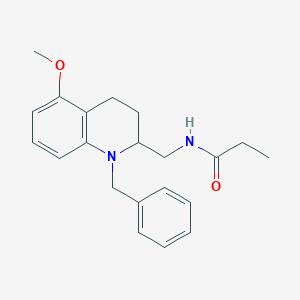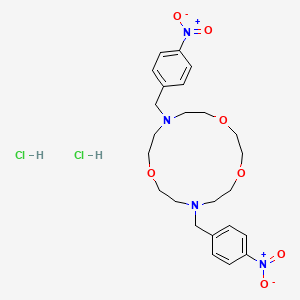
TRC-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. TRC-19 showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.
Aplicaciones Científicas De Investigación
1. Methods of Inactivation for Downstream Biological Assays
Researchers have tested methods commonly used to inactivate viruses like SARS-CoV-2 to facilitate the transfer of infectious samples from high-containment laboratories. This includes incubation at 80°C, various detergents, Trizol reagents, and UV energies, which were successful in inactivating a high titer of SARS-CoV-2 (Patterson et al., 2020).
2. National COVID Cohort Collaborative (N3C)
The N3C was created to overcome technical, regulatory, policy, and governance barriers to sharing and harmonizing individual-level clinical data. This collaborative network incorporates multiorganizational clinical data for COVID-19 analytics, which is expected to save lives by enabling rapid collaboration among clinicians, researchers, and data scientists (Haendel et al., 2020).
3. Biomarkers Associated with COVID-19 Disease Progression
The complexity of SARS-CoV-2 is centered on the unpredictable clinical course of the disease. Research has identified effective laboratory biomarkers for classifying patients based on their risk, including hematological, inflammatory, immunological, and biochemical markers (Ponti et al., 2020).
4. Viral Related Tools against SARS-CoV-2
The scientific community has redirected knowledge and resources to fight COVID-19. This includes research on viruses employed as therapy and diagnostic of COVID-19, viral-vector vaccines, the use of bacteriophages, and CRISPR-Cas technology for diagnosis and potential treatment (Fernández-García et al., 2020).
5. Bioinformatics and COVID-19 Research
Bioinformatics and computer science researchers have played a significant role in the rapid development of COVID-19 vaccines. High-throughput technologies, databases storing SARS-CoV-2 genomes and variants, and bioinformatics tools are key in this research (Cannataro & Harrison, 2021).
6. COVIDomics: Proteomic and Metabolomic Signatures
Omics-based technologies, including proteomics and metabolomics studies, are utilized to understand the pathobiology of SARS-CoV-2 infection and its replication into human cells. This research aims to capture a common signature in proteins, metabolites, and pathways dysregulated in COVID-19 disease (Costanzo et al., 2022).
7. CORD-19: The COVID-19 Open Research Dataset
CORD-19 is a comprehensive dataset of scientific papers on COVID-19 and related historical coronavirus research. It facilitates the development of text mining and information retrieval systems over a rich collection of metadata and structured full text papers (Wang et al., 2020).
8. Network Pharmacology Analysis of TRQ in COVID-19 Treatment
This research uses a network pharmacology approach to discuss the molecular mechanism of Tanreqing (TRQ) in COVID-19 treatment, suggesting TRQ intervention through multiple targets and pathways (Yang et al., 2020).
Propiedades
Nombre del producto |
TRC-19 |
|---|---|
Fórmula molecular |
C20H22N6 |
Peso molecular |
346.438 |
Nombre IUPAC |
5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TRC-19; TRC 19; TRC19. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R)-3-ethyl-1,1,1-trifluoropentan-2-yl]-4-[6-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B1193720.png)
![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1193722.png)

